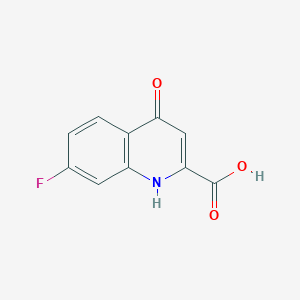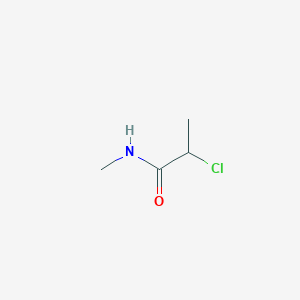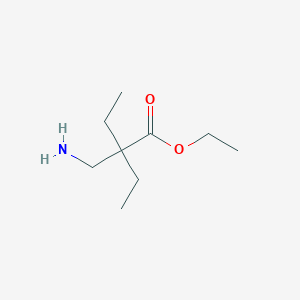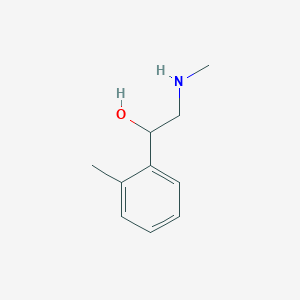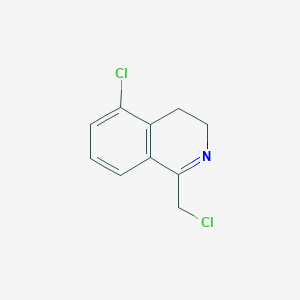
5-氯-1-(氯甲基)-3,4-二氢异喹啉
描述
Chlorinated compounds are a family of compounds that are promising for use in medicinal chemistry . More than 250 FDA-approved drugs contain chlorine . Chlorine is one of the most vital industrial chemicals, which is utilized by various end-users of industries .
Synthesis Analysis
The synthesis of chlorinated compounds often involves the use of halogenated heterocycles . For example, the treatment of intermediate with 2-chloromethyl-5-alkoxy-1,3,4-thiadiazole in acetonitrile medium using potassium carbonate as alkali produced corresponding pyrazole oximes containing a substituted 1,3,4-thiadiazole moiety .Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite diverse. For example, 5-Chloro-1-methylimidazole has a molecular formula of C4H5ClN2 . Another compound, 5-Chloro-1-(chloromethyl)-5-methylcyclohexene, has a molecular formula of C8H12Cl2 .Physical And Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can vary greatly. For example, 5-Chloro-1-methylimidazole has a molecular weight of 116.55 g/mol, a density of 1.25 g/mL at 25 °C, and a boiling point of 82-85 °C/11 mmHg .科学研究应用
-
Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles
- Application Summary : This research focuses on the synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles, which are important in the development of drugs due to their wide spectrum of biological activity .
- Methods of Application : The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating 1-(2-hydroxyethyl)-1H-pyrazoles in CHCl3 under reflux in the presence of thionyl chloride gave rise to 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .
- Results or Outcomes : 5-Chloro-1-vinyl-1H-pyrazoles were obtained by elimination of hydrogen chloride from the corresponding 5-chloro-1-(2-chloroethyl)-1H-pyrazoles by the action of NaOH in EtOH or t-BuOK in pyridine .
-
Medicinally Important Heterocyclic Compounds
- Application Summary : Heterocyclic compounds, such as 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline, are important in medicinal chemistry. They are present in more than 85% of all physiologically active chemical compounds .
- Methods of Application : The methods of application vary widely depending on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their medicinal properties .
- Results or Outcomes : Several compounds, mostly of natural origin, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others, include heterocyclic components .
-
Chamber Corrosion Inhibitor for the MA8 Magnesium Alloy
- Application Summary : This research focuses on the use of 5-chloro-1,2,3-benzotriazole as a chamber corrosion inhibitor for the MA8 Magnesium Alloy .
- Methods of Application : The magnesium alloy is thermally treated in 5-chloro-1,2,3-benzotriazole vapor, leading to the formation of nanosized adsorption inhibitor layers on its surface .
- Results or Outcomes : The treatment hydrophobicizes the metal surface and increases its corrosion resistance due to inhibition of the anodic process .
-
- Application Summary : This review discusses the use of different boron reagents, which could potentially include 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline, in Suzuki–Miyaura coupling .
- Methods of Application : The specific methods of application would depend on the specific boron reagent used and the desired outcome of the Suzuki–Miyaura coupling .
- Results or Outcomes : The review provides a comprehensive analysis of the seven main classes of boron reagent that have been developed .
-
Chamber Corrosion Inhibitor for the MA8 Magnesium Alloy
- Application Summary : This research focuses on the use of 5-chloro-1,2,3-benzotriazole as a chamber corrosion inhibitor for the MA8 Magnesium Alloy .
- Methods of Application : The magnesium alloy is thermally treated in 5-chloro-1,2,3-benzotriazole vapor, leading to the formation of nanosized adsorption inhibitor layers on its surface .
- Results or Outcomes : The treatment hydrophobicizes the metal surface and increases its corrosion resistance due to inhibition of the anodic process .
-
- Application Summary : This review discusses the use of different boron reagents, which could potentially include 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline, in Suzuki–Miyaura coupling .
- Methods of Application : The specific methods of application would depend on the specific boron reagent used and the desired outcome of the Suzuki–Miyaura coupling .
- Results or Outcomes : The review provides a comprehensive analysis of the seven main classes of boron reagent that have been developed .
未来方向
The future directions for research into chlorinated compounds are promising. Chlorinated compounds represent a family of compounds promising for use in medicinal chemistry . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
属性
IUPAC Name |
5-chloro-1-(chloromethyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJIJKNZKYOTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1C(=CC=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



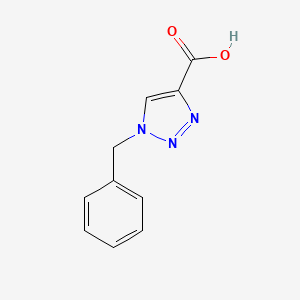

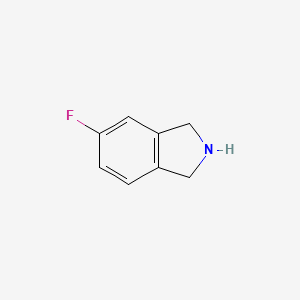



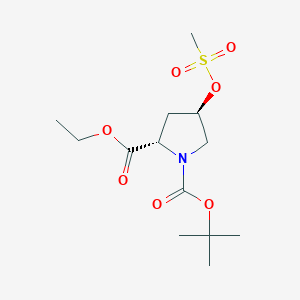
![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)
